molecular formula C33H27F3N4 B14896861 Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine

Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine

Cat. No.: B14896861
M. Wt: 536.6 g/mol
InChI Key: DLTICWZOCJDRAY-UHFFFAOYSA-N
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Description

Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is a complex organic compound that features a unique structure combining fluorophenyl and pyrrole groups

Properties

Molecular Formula

C33H27F3N4

Molecular Weight

536.6 g/mol

IUPAC Name

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N,N-bis[[5-(2-fluorophenyl)-1H-pyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C33H27F3N4/c34-28-10-4-1-7-25(28)31-13-22(16-37-31)19-40(20-23-14-32(38-17-23)26-8-2-5-11-29(26)35)21-24-15-33(39-18-24)27-9-3-6-12-30(27)36/h1-18,37-39H,19-21H2

InChI Key

DLTICWZOCJDRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CN(CC3=CNC(=C3)C4=CC=CC=C4F)CC5=CNC(=C5)C6=CC=CC=C6F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 5-(2-fluorophenyl)-1H-pyrrole. This intermediate is then subjected to further reactions with tris(aminomethyl)amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Uniqueness

Tris((5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)amine is unique due to its specific combination of fluorophenyl and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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